molecular formula C12H13N B12882669 2,4-Dimethyl-1-phenylpyrrole CAS No. 50691-37-7

2,4-Dimethyl-1-phenylpyrrole

Cat. No.: B12882669
CAS No.: 50691-37-7
M. Wt: 171.24 g/mol
InChI Key: JRQPYISLQCPHBA-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-phenylpyrrole is an organic compound with the molecular formula C12H13N. It belongs to the pyrrole family, which is a class of heterocyclic aromatic organic compounds. Pyrroles are known for their significant roles in various biological and chemical processes. The presence of methyl groups at the 2 and 4 positions, along with a phenyl group at the 1 position, gives this compound unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-Dimethyl-1-phenylpyrrole involves the Paal-Knorr synthesis. This method typically uses 2,5-dimethoxytetrahydrofuran and aniline as starting materials. The reaction is catalyzed by iron (III) chloride in water, resulting in the formation of the desired pyrrole derivative under mild conditions .

Another approach involves the condensation of acetophenone oxime with acetylene in the presence of potassium hydroxide and dimethyl sulfoxide (DMSO) at elevated temperatures. This method provides a high yield of 2-phenylpyrrole, which can be further methylated to obtain this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The Paal-Knorr synthesis is favored due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-phenylpyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the phenyl group can be substituted with various electrophiles like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated or nitro-substituted pyrroles.

Scientific Research Applications

2,4-Dimethyl-1-phenylpyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-phenylpyrrole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-1-phenylpyrrole is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and interactions with other molecules. This unique structure makes it valuable in various research and industrial applications.

Properties

CAS No.

50691-37-7

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2,4-dimethyl-1-phenylpyrrole

InChI

InChI=1S/C12H13N/c1-10-8-11(2)13(9-10)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

JRQPYISLQCPHBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN1C2=CC=CC=C2)C

Origin of Product

United States

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